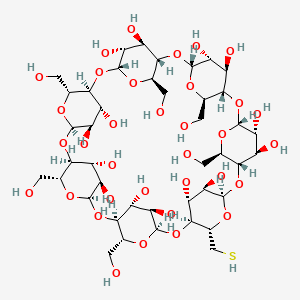

6-Mercapto-6-deoxy-|A-Cyclodextrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative with good water solubility and stability . Its chemical structure contains a thiol functional group . It is a biocompatible and water-soluble compound exhibiting potential as a drug delivery system, enhancing drug solubility and stability .

Synthesis Analysis

The preparation of 6-Mercapto-6-deoxy-|A-Cyclodextrin is usually obtained by reacting 6-mercapto-6-deoxy-β-cyclodextrin with sodium bisulfate (NaHSO4) or metal oxides . Per-6-thio-β-CD (heptakis-(6-mercapto-6-deoxy)-β-cyclodextrin) was also employed to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .Molecular Structure Analysis

The molecular structure of 6-Mercapto-6-deoxy-|A-Cyclodextrin contains a thiol functional group . The presence of hydroxyl groups enables coordination with metal ions .Chemical Reactions Analysis

6-Mercapto-6-deoxy-|A-Cyclodextrin has been used in the synthesis of catalytically active palladium nanoparticles for the hydrogenation of isophorone . The formation and stabilization of the silver nanoparticles were not only due to cyclodextrin deprotonation, but also to the insoluble silver oxide formation, which allowed better control of the growth of the silver nanoparticles with a 10–25 nm size range .Physical And Chemical Properties Analysis

6-Mercapto-6-deoxy-|A-Cyclodextrin is a white to off-white solid powder . It is soluble in water and some organic solvents . It is stable at a pH range of 3-12 and at temperatures up to 120 degrees Celsius .Applications De Recherche Scientifique

Metal Nano-Heterogeneous Catalysis

6-MβCD has been utilized in green chemistry for the stabilization of catalytically active metal nanoparticles. These cyclodextrin-based systems are capable of forming inclusion complexes with molecules, which can enhance the stability, recyclability, and catalytic activity of metal nanoparticles in aqueous solutions .

Supramolecular Chemistry

The compound is used to synthesize gold nanoparticles stabilized by 6-MβCD. These nanoparticles serve as supports for copper complexes, which are employed in supramolecular assemblies for catalytic applications, such as the cleavage of 4,4’-dinitrophenylcarbonate .

Electrochemical Sensing

6-MβCD-modified gold electrodes have been developed for the rapid and sensitive detection of biomolecules like L-cysteine. The cyclodextrin cavity of 6-MβCD immobilized on the electrode surface can selectively recognize and bind electronegative L-cysteine, leading to a change in membrane potential and enabling quantitative analysis .

Analytical Chemistry Reagent

As a chemical analysis reagent, 6-MβCD is used in electrochemical analysis, high-performance liquid chromatography column packing, and the regulation of colloidal gold nanostructures .

Catalysis

6-MβCD exhibits the ability to catalyze reduction reactions, oxidation reactions, and photocatalytic processes. Its unique structure allows it to act as a versatile catalyst in various chemical transformations .

Drug Delivery Systems

In pharmaceutical applications, 6-MβCD can form inclusion complexes with drugs. This increases the solubility and stability of the drugs, thereby improving their bioavailability and therapeutic efficacy .

Mécanisme D'action

Target of Action

The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .

Mode of Action

6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .

Biochemical Pathways

It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .

Pharmacokinetics

It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .

Result of Action

The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .

Action Environment

The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .

Orientations Futures

Research in green chemistry has recently focused on designing reactions in water as a safe solvent, calling for catalysts that operate in aqueous solutions . In particular, supramolecular metal nanoparticles have been synthesized by associating macrocyclic compounds with transition metal nanoparticles, to produce water-dispersible catalytic systems of high performance and molecular recognition ability . This suggests that 6-Mercapto-6-deoxy-|A-Cyclodextrin could play a significant role in the development of new catalysts and drug delivery systems in the future.

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQFCFNGXZCYMC-FOUAGVGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O34S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1151.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Mercapto-6-deoxy-|A-Cyclodextrin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)

![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)

![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)